

L-Alanyl-L-Valine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ala-Val*

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This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and analysis of the dipeptide L-alanyl-L-valine. Additionally, it explores the biological significance of its constituent amino acid, L-valine, and its role in cellular signaling pathways.

Core Physicochemical Data

The fundamental quantitative data for L-alanyl-L-valine are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	3303-45-5[1]
Molecular Weight	188.22 g/mol [2][3][4][5][6]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃ [1][3]

Experimental Protocols

Detailed methodologies for the chemical synthesis and analysis of dipeptides like L-alanyl-L-valine are crucial for research and development. The following protocols are adapted from established methods for similar dipeptides.

Solution-Phase Peptide Synthesis of L-Alanyl-L-Valine

Solution-phase peptide synthesis (LPPS) is a classical approach suitable for producing dipeptides. The core principle involves the formation of a peptide bond between protected L-alanine and L-valine in a homogenous solution.

Methodology:

- Protection of L-Alanine: The amino group of L-alanine is protected to prevent self-polymerization. A common protecting group is the benzyloxycarbonyl (Cbz) group.
 - Dissolve L-alanine in a suitable solvent.
 - Add benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
 - Stir the reaction mixture until the reaction is complete.
 - Extract the N-Cbz-L-alanine.
- Protection of L-Valine: The carboxyl group of L-valine is protected, often as a methyl ester, to ensure specific peptide bond formation.
 - Suspend L-valine in methanol.
 - Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride.
 - Reflux the mixture to form the L-valine methyl ester hydrochloride.
- Peptide Coupling:
 - Dissolve N-Cbz-L-alanine in a suitable solvent like dichloromethane.
 - Activate the carboxyl group using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
 - Add the L-valine methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.
 - Stir until the peptide bond formation is complete.

- Deprotection:
 - Remove the Cbz protecting group from the N-terminus and the methyl ester from the C-terminus through appropriate chemical methods (e.g., hydrogenolysis for Cbz and saponification for the methyl ester) to yield L-alanyl-L-valine.
- Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high-purity L-alanyl-L-valine.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and concentration of peptides.

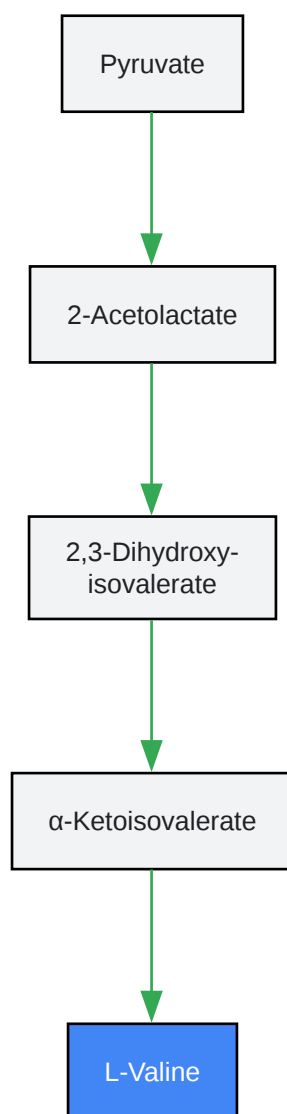
Methodology:

- Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column is typically used.
- Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent like acetonitrile.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
 - Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.
 - Flow Rate: Typically 0.7-1.0 mL/min.
 - Detection: UV detection at a low wavelength (e.g., 215 nm), as the peptide bond absorbs in this region.
 - Column Temperature: Maintained at a constant temperature, for instance, 30°C.

- Sample Preparation:
 - Prepare a standard solution of L-alanyl-L-valine of known concentration in the mobile phase.
 - Dissolve the sample to be analyzed in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time and peak area are used to identify and quantify L-alanyl-L-valine in the sample by comparing it to the standard.

Biological Signaling and Experimental Workflow

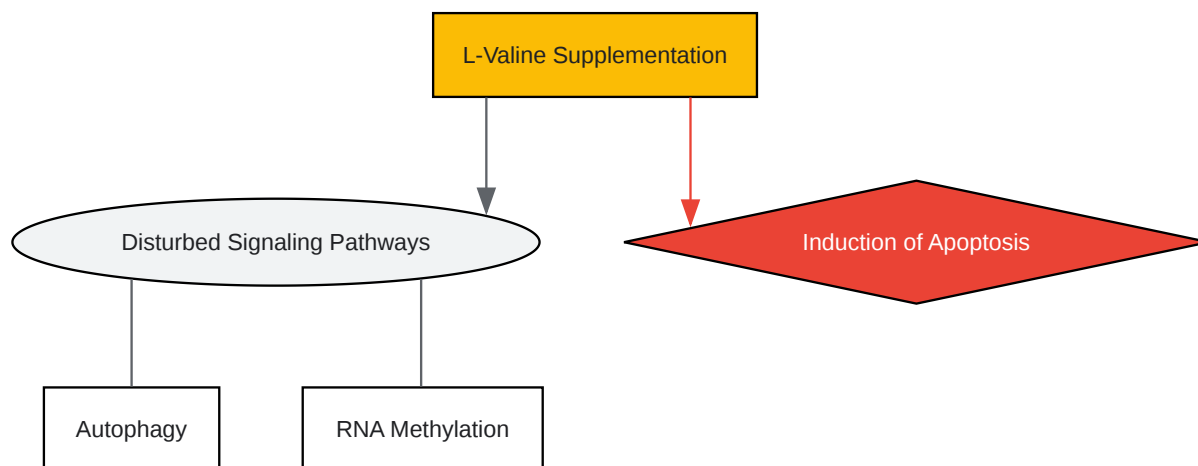
L-valine, a constituent of L-alanyl-L-valine, is an essential branched-chain amino acid (BCAA) that plays a significant role in various cellular processes. It is known to activate the PI3K/Akt1 and mTOR signaling pathways, which are central regulators of cell growth, proliferation, and metabolism. The following diagram illustrates a simplified representation of the L-valine biosynthesis pathway, which is a common workflow studied in metabolic engineering.



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Caption: L-Valine biosynthesis pathway starting from pyruvate.[7]

Recent studies have also indicated that supplementation with L-valine can impact other cellular pathways. For instance, high levels of L-valine have been shown to induce apoptosis and affect pathways related to autophagy and RNA methylation in certain experimental models. This highlights the importance of understanding the broader biological effects of this amino acid and its dipeptides.



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Caption: Potential cellular effects of L-valine supplementation.[8]

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